molecular formula C18H17FN2O2 B4080569 1-(4-Fluorophenoxy)-3-(4-phenylimidazol-1-yl)propan-2-ol

1-(4-Fluorophenoxy)-3-(4-phenylimidazol-1-yl)propan-2-ol

Cat. No.: B4080569
M. Wt: 312.3 g/mol
InChI Key: RYEQOMQMHFOZFG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(4-Fluorophenoxy)-3-(4-phenylimidazol-1-yl)propan-2-ol is a synthetic organic compound that has garnered interest in various fields of scientific research. This compound features a fluorophenoxy group and a phenylimidazolyl group connected via a propanol backbone. Its unique structure allows it to participate in a variety of chemical reactions and makes it a valuable subject of study in chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(4-Fluorophenoxy)-3-(4-phenylimidazol-1-yl)propan-2-ol typically involves the following steps:

    Formation of the Imidazole Ring: The imidazole ring can be synthesized by reacting an aldehyde with an amine in the presence of an acid catalyst.

    Attachment of the Phenyl Group: The phenyl group is introduced through a Friedel-Crafts alkylation reaction.

    Formation of the Propanol Backbone: The propanol backbone is formed by reacting the intermediate with an appropriate alcohol under basic conditions.

    Introduction of the Fluorophenoxy Group: The final step involves the nucleophilic substitution of a fluorophenol with the intermediate compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of catalysts to increase yield and reduce reaction time.

Chemical Reactions Analysis

Types of Reactions

1-(4-Fluorophenoxy)-3-(4-phenylimidazol-1-yl)propan-2-ol undergoes various types of chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone.

    Reduction: The imidazole ring can be reduced under hydrogenation conditions.

    Substitution: The fluorophenoxy group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C) is commonly used.

    Substitution: Nucleophiles such as sodium methoxide (NaOCH3) can be used for substitution reactions.

Major Products

    Oxidation: Formation of a ketone derivative.

    Reduction: Formation of a reduced imidazole derivative.

    Substitution: Formation of substituted phenoxy derivatives.

Scientific Research Applications

1-(4-Fluorophenoxy)-3-(4-phenylimidazol-1-yl)propan-2-ol has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential interactions with biological macromolecules.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Used in the development of new materials and as a precursor for various chemical processes.

Mechanism of Action

The mechanism of action of 1-(4-Fluorophenoxy)-3-(4-phenylimidazol-1-yl)propan-2-ol involves its interaction with specific molecular targets. The fluorophenoxy group can interact with hydrophobic pockets in proteins, while the imidazole ring can form hydrogen bonds with amino acid residues. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

  • 1-(4-Chlorophenoxy)-3-(4-phenylimidazol-1-yl)propan-2-ol
  • 1-(4-Bromophenoxy)-3-(4-phenylimidazol-1-yl)propan-2-ol
  • 1-(4-Methylphenoxy)-3-(4-phenylimidazol-1-yl)propan-2-ol

Uniqueness

1-(4-Fluorophenoxy)-3-(4-phenylimidazol-1-yl)propan-2-ol is unique due to the presence of the fluorine atom, which can significantly alter its chemical and biological properties. The fluorine atom can increase the compound’s lipophilicity, enhance its metabolic stability, and improve its binding affinity to biological targets compared to its chloro, bromo, and methyl analogs.

Properties

IUPAC Name

1-(4-fluorophenoxy)-3-(4-phenylimidazol-1-yl)propan-2-ol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H17FN2O2/c19-15-6-8-17(9-7-15)23-12-16(22)10-21-11-18(20-13-21)14-4-2-1-3-5-14/h1-9,11,13,16,22H,10,12H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RYEQOMQMHFOZFG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=CN(C=N2)CC(COC3=CC=C(C=C3)F)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H17FN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

312.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-(4-Fluorophenoxy)-3-(4-phenylimidazol-1-yl)propan-2-ol
Reactant of Route 2
Reactant of Route 2
1-(4-Fluorophenoxy)-3-(4-phenylimidazol-1-yl)propan-2-ol
Reactant of Route 3
Reactant of Route 3
1-(4-Fluorophenoxy)-3-(4-phenylimidazol-1-yl)propan-2-ol
Reactant of Route 4
Reactant of Route 4
1-(4-Fluorophenoxy)-3-(4-phenylimidazol-1-yl)propan-2-ol
Reactant of Route 5
1-(4-Fluorophenoxy)-3-(4-phenylimidazol-1-yl)propan-2-ol
Reactant of Route 6
1-(4-Fluorophenoxy)-3-(4-phenylimidazol-1-yl)propan-2-ol

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.